molecular formula C8H6ClF3N2O B3072063 2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1016512-43-8

2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B3072063
CAS No.: 1016512-43-8
M. Wt: 238.59 g/mol
InChI Key: XRGFFYVUUQYOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound designed for research and development applications. This molecule features a pyridine ring system substituted with chloro and carboxamide groups, the latter containing a 2,2,2-trifluoroethyl moiety. The strategic incorporation of the trifluoromethyl group is significant, as this functional group is known to profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules, making it a key structural motif in modern chemistry . Compounds within the trifluoromethylpyridine (TFMP) class have demonstrated extensive utility in the development of agrochemicals and pharmaceuticals . In agrochemical research, TFMP derivatives are found in numerous active ingredients protecting crops from pests . In pharmaceutical research, pyridine carboxamide derivatives are investigated for their potential to inhibit specific biological targets, such as the Nav1.8 sodium channel, which is relevant for pain management and neurological disorders . The presence of the carboxamide linker, a common feature in bioactive molecules, contributes to molecular recognition and binding interactions with enzymes and receptors . This product is intended for research purposes as a chemical reference standard or a building block for further synthetic exploration. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O/c9-6-5(2-1-3-13-6)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGFFYVUUQYOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethyl group can enhance its binding affinity and selectivity towards these targets. The chloro and carboxamide groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Electron-Withdrawing Effects

The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which may reduce basicity at the pyridine nitrogen compared to Boscalid’s biphenyl substituent. This could influence interactions with biological targets, such as enzymes or receptors, by altering charge distribution .

Lipophilicity and Solubility

In contrast, Boscalid’s biphenyl group contributes to high crystallinity and melting points (>145°C), favoring stability but limiting solubility .

Biological Activity

2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a pyridine ring with a chlorine atom and a trifluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicine and other fields.

The mechanism of action for this compound is believed to involve interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could act on various receptors, potentially influencing signaling pathways.
  • DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular processes.

The exact pathways and targets remain to be fully elucidated through further research.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that pyridine derivatives can demonstrate activity against a range of bacterial strains and fungi. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to increased antimicrobial potency .

Anticancer Activity

Pyridine derivatives have been explored for their anticancer potential. For instance, certain analogs have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoroethyl group may improve the interaction with cancer-specific targets, enhancing efficacy compared to non-fluorinated counterparts .

A study highlighted that compounds with structural similarities to this compound exhibited better cytotoxicity in hypopharyngeal tumor cells than standard treatments like bleomycin .

Neuroprotective Effects

Emerging research suggests that some pyridine derivatives possess neuroprotective properties. This activity could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria.
AnticancerShowed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin.
NeuroprotectionIndicated potential for reducing oxidative stress in neuronal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure significantly affect biological efficacy. The trifluoromethyl group enhances lipophilicity and bioavailability, while the chlorine atom may influence receptor binding affinity. These modifications are crucial for optimizing the pharmacological profiles of similar compounds.

Q & A

Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?

  • Methodological Answer :
  • NOESY : Detect spatial proximity between the pyridine ring and trifluoroethyl group (cross-peaks at δ 7.3/4.0 ppm).
  • VT-NMR : Analyze temperature-dependent shifts to identify rotameric equilibria (ΔG‡ ~50 kJ/mol).
  • ¹⁵N-labeling : Track hydrogen bonding via ¹H-¹⁵N HSQC in DMSO-d₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.